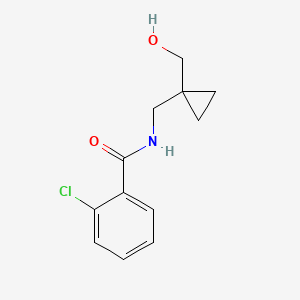
2-chloro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-chloro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various cancers and autoimmune diseases. This compound belongs to the family of benzamides and has shown promising results in preclinical studies.
Scientific Research Applications
Histone Deacetylase Inhibition
Compounds with structural similarities to 2-chloro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide have been investigated for their selective inhibition of histone deacetylases (HDACs). For instance, derivatives of aroyl-pyrrolyl-hydroxyamides (APHAs) have shown high selectivity towards class II (IIa) HDACs, indicating potential applications in the modulation of gene expression and the treatment of diseases where HDACs play a pivotal role (Mai et al., 2005).
Antimicrobial and Antifungal Activities
A series of benzamide derivatives, including 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides, has been evaluated for antimicrobial and antifungal activities. These compounds were found to exhibit biological activity comparable with or higher than standard drugs against mycobacterial, bacterial, and fungal strains. This underscores their potential as leads for the development of new antimicrobial agents (Imramovský et al., 2011).
Antitumor Agents
Benzothiazole derivatives, such as 2,6-dichloro-N-[2-(cyclopropanecarbonylamino)benzothiazol-6-yl]benzamide, have been synthesized and shown to possess potent antitumor activities. The development of these compounds highlights the role of structural modification in enhancing biological stability and efficacy, presenting a pathway for the discovery of new antitumor agents (Yoshida et al., 2005).
Antipathogenic Activity
New thiourea derivatives based on acylthioureas have been synthesized and shown to exhibit significant antipathogenic activities, particularly against biofilm-embedded microbial cells. These findings suggest the potential of these compounds in addressing challenges related to microbial biofilms and the development of novel anti-microbial agents with antibiofilm properties (Limban et al., 2011).
Sigma-1 Receptor Agonists
The design and synthesis of N-alkyl-2-(substitutedbenzamido)benzamides and their evaluation as potential sigma-1 receptor agonists highlight another avenue of research. These compounds were assessed for their cytotoxic activities against cancer cell lines, underscoring the significance of chemical synthesis in exploring new therapeutic targets and potential treatments for cancer (Youssef et al., 2020).
Properties
IUPAC Name |
2-chloro-N-[[1-(hydroxymethyl)cyclopropyl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c13-10-4-2-1-3-9(10)11(16)14-7-12(8-15)5-6-12/h1-4,15H,5-8H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSNIXNGPXQHKFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C2=CC=CC=C2Cl)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
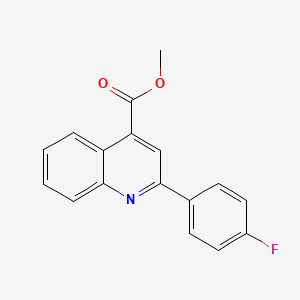

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methoxybenzamide](/img/structure/B2552895.png)
![2-(benzo[d]isoxazol-3-yl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone](/img/structure/B2552896.png)
![4-(4-bromobenzyl)-2-(2,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2552899.png)
![N-[(1-Benzyl-4-methylpyrrolidin-3-yl)methyl]prop-2-enamide](/img/structure/B2552901.png)
![N-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzenesulfonamide](/img/structure/B2552902.png)
![6-Cyclopropyl-2-[1-(3-methylbenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2552903.png)
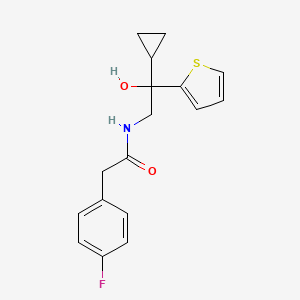
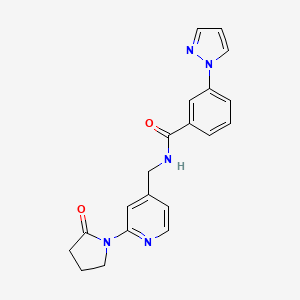

![N-(2-(dimethylamino)ethyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-tosylbutanamide hydrochloride](/img/structure/B2552912.png)
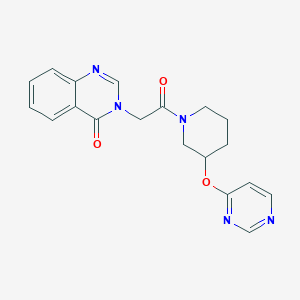
![4-(benzo[d]thiazol-2-yl)-N-ethylpiperazine-1-carboxamide](/img/structure/B2552914.png)
